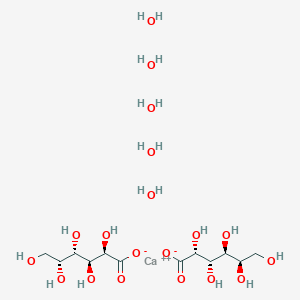
4-Bromo-2-(hydroxymethyl)benzonitrile
Overview
Description
4-Bromo-2-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation of Benzonitriles : Benzonitrile herbicides, closely related to 4-Bromo-2-(hydroxymethyl)benzonitrile, show significant environmental persistence, posing potential groundwater contamination risks. Microbial degradation pathways for these compounds have been studied to understand their environmental fate and mitigate contamination (Holtze et al., 2008).
Cancer Research : Iron(II)-Cyclopentadienyl compounds with benzonitrile derivatives, similar in structure to 4-Bromo-2-(hydroxymethyl)benzonitrile, have shown strong activity against colorectal and triple-negative breast cancer cells. These studies contribute to the development of new chemotherapeutic agents (Pilon et al., 2020).
Photosynthesis Inhibition : Compounds related to 4-Bromo-2-(hydroxymethyl)benzonitrile, like bromoxynil, have been investigated for their effects on photosynthesis. Their impact on photosynthetic parameters in plants like spinach and wheat has been a topic of research, contributing to understanding the mode of action of certain herbicides (Szigeti et al., 1982).
Radiation-Induced Hydroxylation Studies : Research on the hydroxylation of benzonitrile and related compounds under radiation-induced conditions provides insights into chemical reactions that are relevant in various scientific and industrial processes (Eberhardt, 1977).
Vibrational Spectroscopy : Studies on the vibrational spectra of 4-bromo benzonitrile, a compound structurally related to 4-Bromo-2-(hydroxymethyl)benzonitrile, have applications in the field of spectroscopy and molecular analysis (Krishnakumar et al., 2009).
Toxicology of Benzonitrile Herbicides : The cytotoxic effects of benzonitrile herbicides, including compounds similar to 4-Bromo-2-(hydroxymethyl)benzonitrile, have been studied to understand their impact on human health. This research is crucial for evaluating the safety of these compounds (Lovecká et al., 2015).
properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXQZJIIEUTWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(hydroxymethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B7945298.png)
![tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7945302.png)


